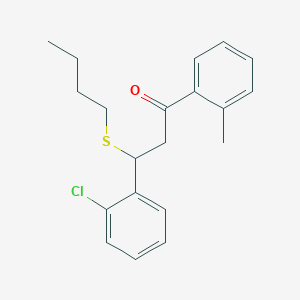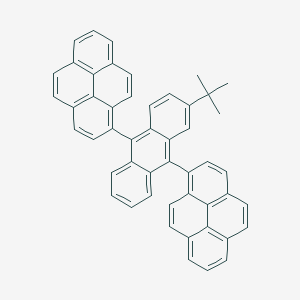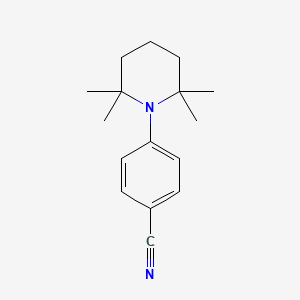
Dimethyl (4-(trifluoromethyl)phenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronate group attached to a phenyl ring substituted with a trifluoromethyl group. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (4-(trifluoromethyl)phenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (4-(trifluoromethyl)phenyl)boronate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronate compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate is commonly used in the synthesis of the compound.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic devices.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of dimethyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronate compounds such as:
Phenylboronic Acid: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
873066-23-0 |
|---|---|
Molekularformel |
C9H10BF3O2 |
Molekulargewicht |
217.98 g/mol |
IUPAC-Name |
dimethoxy-[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C9H10BF3O2/c1-14-10(15-2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
FXAFJCWFFVNRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


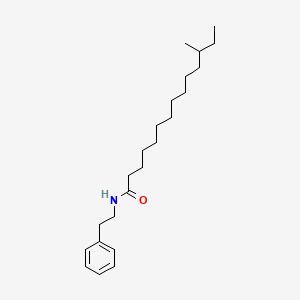
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
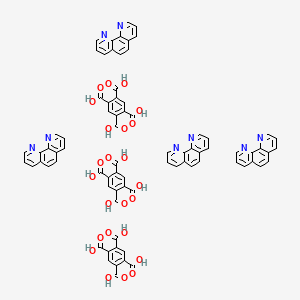
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
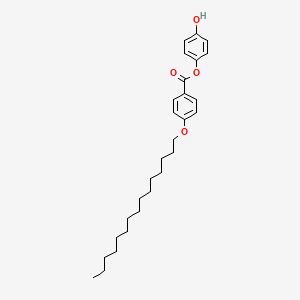
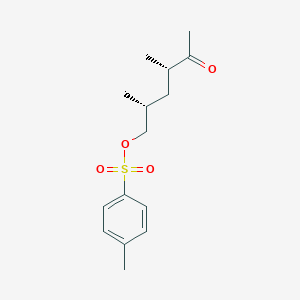

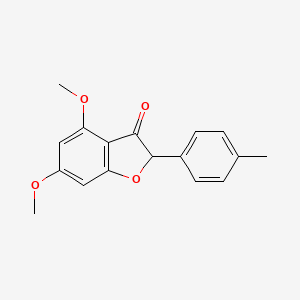
![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
